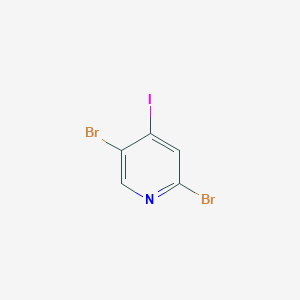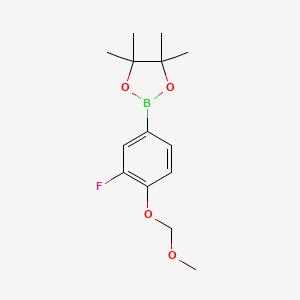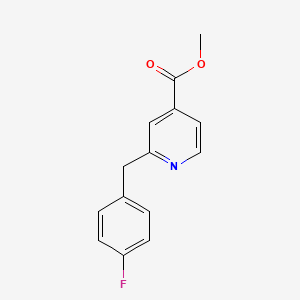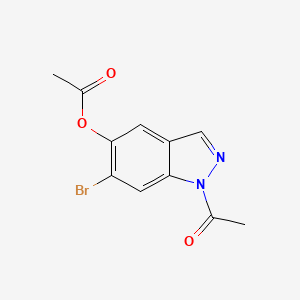
2,5-Dibromo-4-iodopyridine
Vue d'ensemble
Description
2,5-Dibromo-4-iodopyridine is a chemical compound with the molecular formula C5H2Br2IN . It has a molecular weight of 362.79 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H . The compound has a topological polar surface area of 12.9 Ų and contains 9 heavy atoms . Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.79 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass is 362.75782 g/mol, and its monoisotopic mass is 360.75987 g/mol .Applications De Recherche Scientifique
Synthesis and Functionalization
Selective Functionalization : 2,5-Dibromo-4-iodopyridine and its derivatives have been studied for their unique reactivity in selective functionalization processes. Marzi et al. (2001) explored the deprotonation of various dichloropyridines, highlighting the specific reactivity patterns that can be manipulated for selective functionalization (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Liquid Crystals : The compound is utilized as a key building block in the synthesis of 2,5-disubstituted pyridine-based liquid crystals. Getmanenko et al. (2006) reported on the synthesis of fifteen 2,5-disubstituted pyridine based liquid crystals using 2,5-dibromopyridine under Negishi coupling conditions (Getmanenko, Twieg, & Ellman, 2006).
Aminocarbonylation Reactions : Takács et al. (2012) explored the aminocarbonylation of dibromo- and iodo-pyridines, which involves palladium-catalyzed reactions to produce a variety of amides (Takács et al., 2012).
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridine Derivatives : Lechel et al. (2012) discovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives, highlighting a novel reaction pathway (Lechel et al., 2012).
Chemical Properties and Characterization
Vibrational Spectra Analysis : Sundaraganesan et al. (2007) performed a detailed analysis of the vibrational spectra of 2-amino-5-iodopyridine, providing insights into the chemical properties and structural characterization of related iodopyridines (Sundaraganesan et al., 2007).
Complex Formation with Iodine : Saldabol (1975) studied the complexes formed by 2-aminopyridine and its derivatives with iodine, contributing to the understanding of coordination chemistry involving iodopyridines (Saldabol, 1975).
Halogen-rich Intermediate Synthesis : Wu et al. (2022) synthesized unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrating the compound's utility in synthesizing complex molecular structures (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
The safety information for 2,5-Dibromo-4-iodopyridine indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mécanisme D'action
Target of Action
It’s known that halogenated pyridines, such as 2,5-dibromo-4-iodopyridine, are often used in organic synthesis as building blocks or intermediates . They can participate in various chemical reactions to form complex structures, indicating their potential role in interacting with a wide range of molecular targets.
Propriétés
IUPAC Name |
2,5-dibromo-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWIJLEDSUTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)



![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)